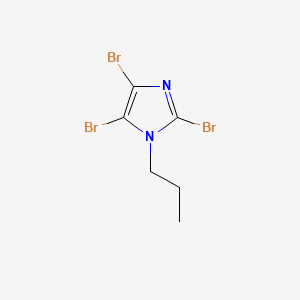

2,4,5-Tribromo-1-propyl-1H-imidazole

Vue d'ensemble

Description

2,4,5-Tribromo-1-propyl-1H-imidazole is a chemical compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of three bromine atoms and a propyl group on the imidazole ring suggests that this compound could exhibit interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of 2,4,5-trisubstituted imidazoles, which includes compounds like 2,4,5-Tribromo-1-propyl-1H-imidazole, can be efficiently achieved using microwave irradiation of 1,2-diketones and aldehydes in the presence of NH(4)OAc, as described in one study . This method provides high yields ranging from 80 to 99% and has been utilized to synthesize complex molecules such as lepidiline B and trifenagrel. Another approach involves the use of room temperature ionic liquids, which act as a promoter and do not require any added catalyst, leading to excellent yields in short reaction times . These methods highlight the versatility and efficiency of modern synthetic techniques in producing substituted imidazoles.

Molecular Structure Analysis

The molecular structure of related imidazole compounds has been extensively studied using experimental techniques such as NMR, IR, and single-crystal X-ray diffraction, as well as theoretical methods like density functional theory (DFT) . These studies provide detailed insights into the geometry, vibrational frequencies, and chemical shift values, which are crucial for understanding the behavior of these molecules. For instance, the molecular structure of 4-(3-(1H-imidazol-1-yl)propyl)-5-p-tolyl-2H-1,2,4-triazol-3(4H)-one was determined and compared with theoretical calculations, showing good agreement .

Chemical Reactions Analysis

Imidazole compounds can undergo various chemical reactions, including rearrangements with triethylamine to yield different heterocyclic structures . The presence of substituents on the imidazole ring can influence the reaction pathway and the resulting products. For example, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones can react to form imidazo[1,2-a]pyridines and indoles, depending on the nature of the substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, halogen interactions in tribromoimidazolium salts have been studied, revealing various types of contacts such as Br...Br and Br...F, which can affect the crystal packing and stability of these compounds . Additionally, the photophysical properties of imidazole derivatives have been characterized, showing strong UV absorption and fluorescence, which could be useful in optical applications . Theoretical studies also predict that some imidazole derivatives may have nonlinear optical properties greater than those of urea, indicating potential applications in photonics .

Applications De Recherche Scientifique

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications , functional materials , and catalysis .

-

Pharmaceuticals and Agrochemicals Imidazoles are key components in many pharmaceuticals and agrochemicals . They have a broad range of chemical and biological properties, making them valuable in the development of new drugs .

-

Solar Cells and Optical Applications Imidazoles are being researched for use in dyes for solar cells and other optical applications .

-

Functional Materials Imidazoles are used in the development of functional materials .

-

Condensation with Sugar Precursors “2,4,5-Tribromo-1-propyl-1H-imidazole” can condense with sugar precursors to yield 2,4,5-TBI nucleosides .

-

Uncouplers of Oxidative Phosphorylation “2,4,5-Tribromo-1-propyl-1H-imidazole” can induce poisoning typical of uncouplers of oxidative phosphorylation in rats .

-

Condensation with Sugar Precursors “2,4,5-Tribromo-1-propyl-1H-imidazole” can condense with sugar precursors to yield 2,4,5-TBI nucleosides .

-

Uncouplers of Oxidative Phosphorylation “2,4,5-Tribromo-1-propyl-1H-imidazole” can induce poisoning typical of uncouplers of oxidative phosphorylation in rats .

-

Pharmaceuticals Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

-

Commercially Available Drugs There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Safety And Hazards

Propriétés

IUPAC Name |

2,4,5-tribromo-1-propylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Br3N2/c1-2-3-11-5(8)4(7)10-6(11)9/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJXQVVLSZWGJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(N=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Br3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953316 | |

| Record name | 2,4,5-Tribromo-1-propyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Tribromo-1-propyl-1H-imidazole | |

CAS RN |

31250-78-9 | |

| Record name | Imidazole, 2,4,5-tribromo-1-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031250789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Tribromo-1-propyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1345028.png)

![8-Bromo-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1345030.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B1345054.png)

![3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1345055.png)

![tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1345057.png)